N-Fmoc-3-ethenyl-L-Phenylalanine
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Overview
Description
N-Fmoc-3-ethenyl-L-Phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an ethenyl group attached to the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-ethenyl-L-Phenylalanine typically involves the protection of the amino group of 3-ethenyl-L-Phenylalanine with the Fmoc group. The reaction is carried out using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-ethenyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to form an ethyl group.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: The Fmoc group is typically removed using piperidine in dimethylformamide (DMF).
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted phenylalanine.
Substitution: Free 3-ethenyl-L-Phenylalanine.
Scientific Research Applications
N-Fmoc-3-ethenyl-L-Phenylalanine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of N-Fmoc-3-ethenyl-L-Phenylalanine involves its incorporation into peptides and proteins The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino group during peptide synthesis
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-fluoro-L-Phenylalanine
- N-Fmoc-3-methyl-L-Phenylalanine
- N-Fmoc-3-ethyl-L-Phenylalanine
Uniqueness
N-Fmoc-3-ethenyl-L-Phenylalanine is unique due to the presence of the ethenyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of novel peptides and proteins with specific properties and functions.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-amino-3-(3-ethenylphenyl)propanoic acid |
InChI |
InChI=1S/C11H13NO2/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h2-6,10H,1,7,12H2,(H,13,14) |
InChI Key |
LOQNGWKGCIQOMO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CC(C(=O)O)N |
Origin of Product |
United States |
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